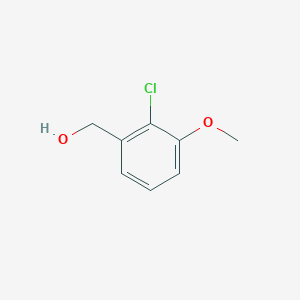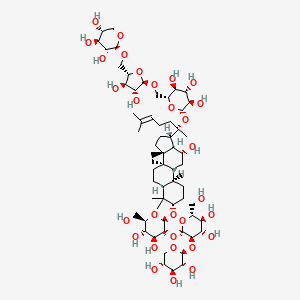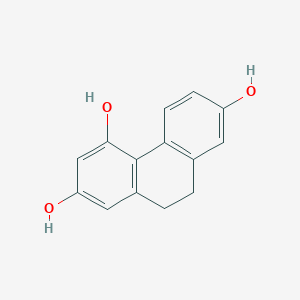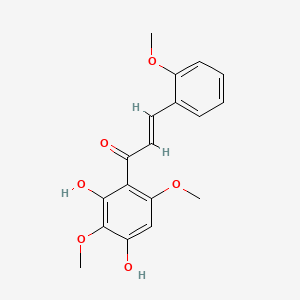
2',4'-Dihydroxy-2,3',6'-trimethoxychalcone
Vue d'ensemble
Description
2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone is a flavonoid, a type of natural product that can be isolated from the roots of Scutellaria Luzonicatropical . It has a molecular formula of C18H18O6 .
Molecular Structure Analysis
The molecular structure of 2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone consists of 18 carbon atoms, 18 hydrogen atoms, and 6 oxygen atoms . The average mass is 330.332 Da and the monoisotopic mass is 330.110352 Da .Physical And Chemical Properties Analysis
2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone has a density of 1.3±0.1 g/cm3, a boiling point of 579.6±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . It also has an enthalpy of vaporization of 89.9±3.0 kJ/mol and a flash point of 211.9±23.6 °C .Applications De Recherche Scientifique
Synthesis of Other Compounds
2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone can be used to synthesize other complex compounds. For instance, it has been used to synthesize 2′,2”′-dihydroxy-4,4′,4′′,4”′,6′,6′′′-hexamethoxy [5′,5′′′]bichalcone and 3′-bromo-4,4′,6′-trimethoxy-2′-hydroxychalcone .
Anti-Inflammatory Effects
This compound has demonstrated anti-inflammatory effects. It significantly attenuates the production of nitric oxide and proinflammatory cytokines in lipopolysaccharide-activated RAW 264.7 macrophages. It suppresses nuclear factor-κB (NF-κB) stimulation and represses the phosphorylation of p38 mitogen-activated protein kinase (MAPK) .
Cancer Research
2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone has shown potential in cancer research. It demonstrated a selective inhibition of breast cancer cell proliferation and triggered autophagy and intrinsic apoptosis. It induced cell cycle arrest in the G0/G1 phase and altered mitochondrial outer membrane potential .
Antibacterial Activity
Chalcones, including 2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone, have been synthesized and tested for antibacterial activities against human pathogenic bacteria .
Antifungal Activity
These chalcones have also been tested for antifungal activities against plant as well as molds fungi .
Immune System Regulation
The compound plays a role in immune system regulation. It targets proinflammatory macrophages, which are crucial in the onset, progression, and resolution of inflammation .
Mécanisme D'action
The suppression of NF-κB and p38 MAPK activation may be the core mechanism underlying the anti-inflammatory activity of 2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone . These findings provide evidence that 2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone possesses anti-inflammatory activity via targeting proinflammatory macrophages .
Propriétés
IUPAC Name |
(E)-1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-22-14-7-5-4-6-11(14)8-9-12(19)16-15(23-2)10-13(20)18(24-3)17(16)21/h4-10,20-21H,1-3H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKKMWPCJTZZRE-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=C(C=C(C(=C2O)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=C(C=C(C(=C2O)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



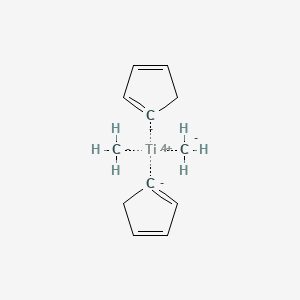
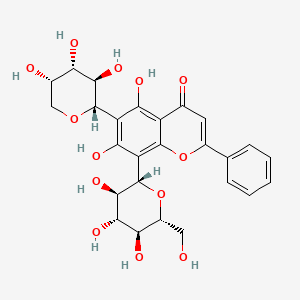

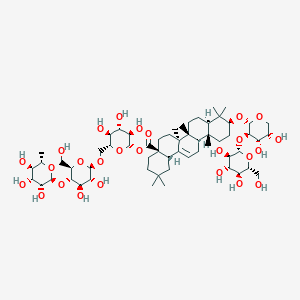

![5,5-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1632478.png)
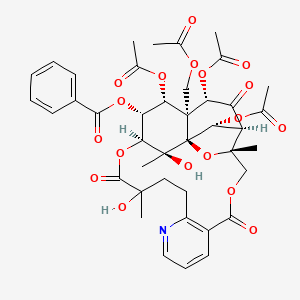
![5-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1632491.png)
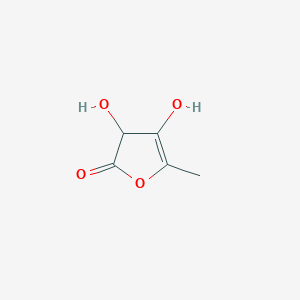
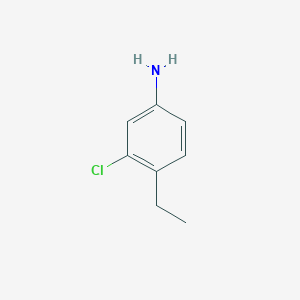
![Tert-butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1632497.png)
